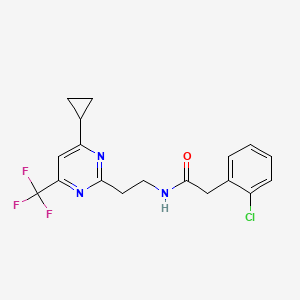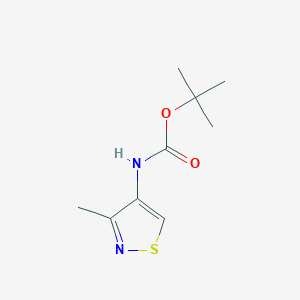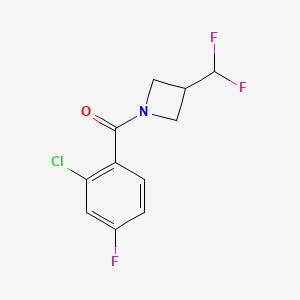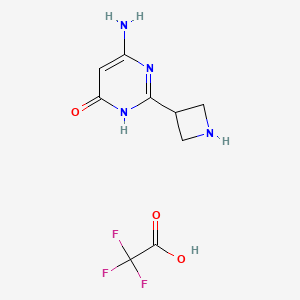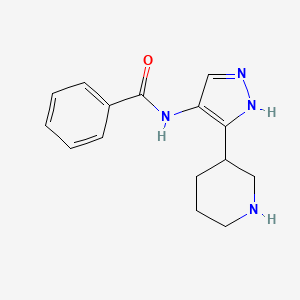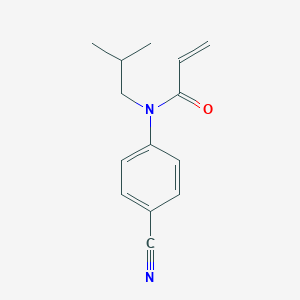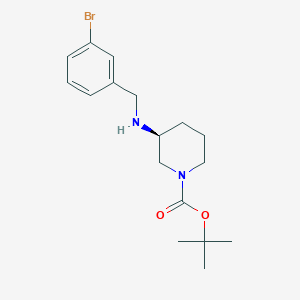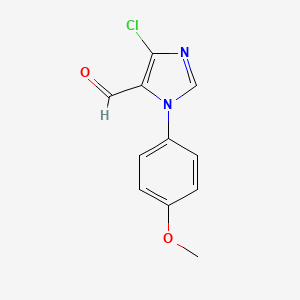
1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are commonly found in various biological systems and are part of many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Imidazole derivatives exhibit a wide range of physical and chemical properties, which can be analyzed using techniques such as Density Functional Theory (DFT) .Aplicaciones Científicas De Investigación
Crystal Structures and Synthesis
Imidazole derivatives, including those related to 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde, have been extensively studied for their crystal structures. For instance, Ambalavanan et al. (2003) detailed the crystal structures of two imidazole derivatives, showcasing the planarity of the imidazole ring and the stabilization of molecules by hydrogen bonds and van der Waals forces, highlighting the importance of structural analysis in understanding compound interactions and properties (Ambalavanan et al., 2003).
Green Synthesis Approaches
Mohamed et al. (2015) reported on the multicomponent green synthesis of multi-substituted imidazoles, demonstrating an environmentally friendly synthetic protocol that yields compounds efficiently. This approach underscores the significance of sustainable practices in the synthesis of imidazole derivatives, potentially including 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde (Mohamed et al., 2015).
Catalysis and Reaction Efficiency
Moosavi-Zare et al. (2013) explored the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives. Their work demonstrates the potential for efficient and green synthesis techniques in producing compounds that could be structurally or functionally related to 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde, emphasizing the role of novel catalysts in enhancing reaction efficiency (Moosavi-Zare et al., 2013).
Corrosion Inhibition
Research by Prashanth et al. (2021) on imidazole derivatives as corrosion inhibitors illustrates the potential industrial applications of these compounds. Their findings reveal that specific imidazole derivatives can provide significant protection against corrosion, suggesting the possibility of similar applications for 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde in protecting metals from degradation (Prashanth et al., 2021).
Biological Activity
The synthesis and evaluation of imidazole derivatives for biological activities, such as antimicrobial and antioxidant properties, have been a focus of several studies. For example, Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives, demonstrating their antimicrobial effectiveness. This research points to the potential of 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde derivatives for use in developing new antimicrobial agents (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
For instance, apixaban, a compound with a similar methoxyphenyl group, is known to inhibit activated factor X (FXa), a crucial enzyme in the coagulation cascade .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
For example, apixaban, a compound with a similar methoxyphenyl group, affects the coagulation cascade by inhibiting FXa .
Pharmacokinetics
Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Based on the structural similarity to other compounds, it may lead to changes in the activity of target proteins, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic reactions .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBIZOTRWHIBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

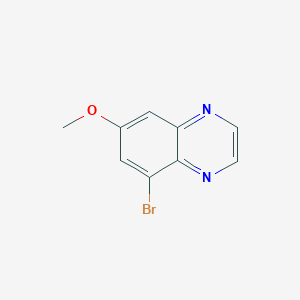

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)
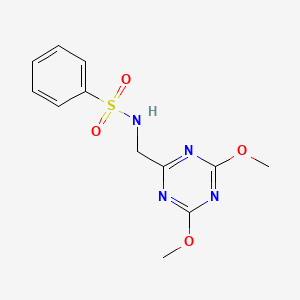
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)
![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)
